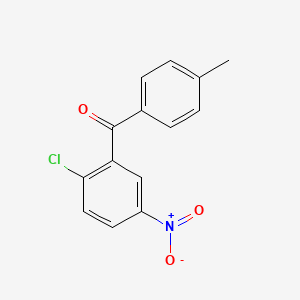

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

Description

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone is a diaryl methanone derivative comprising two aromatic rings: a 2-chloro-5-nitrophenyl group and a 4-methylphenyl (p-tolyl) group. Its molecular formula is C₁₄H₉ClNO₃, with a molecular weight of 283.68 g/mol. The chloro and nitro substituents on the phenyl ring are electron-withdrawing, influencing its electronic properties and reactivity, while the methyl group on the second phenyl ring provides mild electron-donating effects. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its versatile reactivity .

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRMDKLABSJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-Chloro-5-nitrophenyl)acetic acid chloride and 4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Preparation of (2-Chloro-5-nitrophenyl)acetic acid chloride: This is achieved by reacting (2-Chloro-5-nitrophenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions.

Friedel-Crafts Acylation: The prepared (2-Chloro-5-nitrophenyl)acetic acid chloride is then reacted with 4-methylbenzene in the presence of aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Reduction: (2-Amino-5-chlorophenyl)(4-methylphenyl)methanone.

Substitution: (2-Chloro-5-nitrophenyl)(4-methylphenyl)amine or (2-Chloro-5-nitrophenyl)(4-methylphenyl)thiol.

Oxidation: (2-Chloro-5-nitrophenyl)(4-carboxyphenyl)methanone.

Scientific Research Applications

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro and chloro substituents play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone with structurally related diaryl methanones:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₄H₉ClNO₃ | 283.68 | Cl, NO₂, CH₃ | Not provided |

| (4-Bromophenyl)(2-chloro-5-nitrophenyl)methanone | C₁₃H₇BrClNO₃ | 340.56 | Cl, NO₂, Br | 113456-96-5 |

| Tolcapone [(3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone] | C₁₄H₁₀ClNO₅ | 273.24 | Cl, NO₂, CH₃, OH (two positions) | 134308-13-7 |

| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | C₂₁H₁₃Cl₂NO₂S | 430.31 | Cl, benzothiazole, OCH₂ | Not provided |

Key Observations :

- Substituent Effects : The bromo analog (CAS 113456-96-5) has a higher molecular weight (340.56 vs. 283.68) and increased steric bulk compared to the methyl-substituted target compound .

- Functional Group Variations : Tolcapone (CAS 134308-13-7) introduces hydroxyl groups, enhancing polarity and biological activity (e.g., COMT inhibition) but reducing thermal stability .

Yield Comparison :

- Epoxidation of related methanones (e.g., (2-chloro-5-nitrophenyl)(phenyl)methanone) achieves 92% yield under optimized conditions .

Physical and Chemical Properties

| Property | This compound | (4-Bromophenyl) Analog | Tolcapone |

|---|---|---|---|

| Melting Point (°C) | Not reported (estimated 120-140) | Not reported | 150-152 (decomposes) |

| Solubility | Low in water; soluble in DMSO, acetone | Similar | Moderate in polar solvents |

| Reactivity | Electrophilic substitution at nitro-activated positions | Higher steric hindrance | Prone to oxidation due to hydroxyl groups |

Notes:

Biological Activity

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, with the chemical formula C14H10ClNO3 and CAS number 35485-71-3, is an organic compound notable for its potential biological activities. This compound belongs to the class of aryl ketones, characterized by the presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl). These structural features contribute to its chemical reactivity and biological effects, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the nitro group enhances its ability to interact with microbial cells, potentially disrupting cellular processes. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, although specific data for this compound remains limited.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies .

The biological activity of this compound can be attributed to its interaction with specific cellular targets. The chloro and nitro groups are involved in electrophilic and nucleophilic interactions, respectively, affecting the compound's reactivity. This compound may modulate enzyme activities or receptor functions, leading to various biochemical effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. The presence of different substituents can significantly alter the compound's reactivity and efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone | Contains two nitro groups | Increased electron deficiency enhances reactivity |

| (2-Chloro-5-nitrophenyl)(p-tolyl)methanone | Similar structure but with para-tolyl group | Potentially enhanced lipophilicity |

| 2'-Chloro-5'-nitroacetophenone | Acetophenone derivative | Different functional group impacts reactivity |

| (2-Chloro-5-nitrophenyl)(4-fluorophenyl)methanone | Contains a fluorine substituent | Fluorine's electronegative nature alters properties |

Case Studies

- Anticancer Efficacy : In a study examining various aryl ketones, derivatives similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines. These studies highlight the potential for developing new anticancer agents based on this compound's structure .

- Microbial Inhibition : A comparative analysis of nitroaromatic compounds indicated that those with similar structural motifs exhibited significant antibacterial activity against resistant strains. This suggests that this compound could be further investigated as a lead compound for antimicrobial drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. Evidence from a t-BuOH/KOH-mediated epoxidation reaction (similar to the synthesis of 2-(2-Chloro-5-nitrophenyl)-2-phenyloxirane) suggests that solvent choice (e.g., t-BuOH for stability), temperature control (40–50°C), and stepwise reagent addition are critical for yield optimization. Purification via crystallization (e.g., ethanol) is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (1680–1640 cm⁻¹) stretches, as demonstrated in analogous benzophenone derivatives .

- NMR : Use H/C NMR to confirm aromatic substitution patterns and methyl group integration.

- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (CHClNO; calc. 275.04) and fragmentation pathways .

Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in overlapping peaks .

Q. What safety protocols are essential when handling this compound, given its structural features?

- Methodological Answer : Due to halogen (Cl) and nitro groups, which may confer toxicity or mutagenicity, researchers should:

- Use fume hoods, nitrile gloves, and lab coats.

- Avoid inhalation/contact, as halogenated aryl ketones can induce oxidative stress in biological systems .

- Follow waste disposal guidelines for nitroaromatics to prevent environmental contamination .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges in determining its crystal structure?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via direct methods, particularly for heavy atoms (Cl, O) .

- Refinement : SHELXL refines anisotropic displacement parameters for Cl and O atoms, with hydrogen atoms placed geometrically. Validate using R-factors (<5%) and residual electron density maps .

- Validation : Employ PLATON/CHECKCIF to detect symmetry errors or missed twinning, common in nitro-substituted crystals .

Q. How do hydrogen-bonding patterns influence its solid-state properties, and what analytical methods are used to study them?

- Methodological Answer :

- Graph Set Analysis : Map C=O···H–C and nitro-O···H–C interactions using Etter’s rules. For example, nitro groups often form R(8) motifs with adjacent aryl hydrogens .

- Thermal Analysis : DSC/TGA identifies phase transitions linked to H-bond networks.

- X-ray Diffraction : ORTEP-3 visualizes packing motifs (e.g., herringbone vs. layered), which correlate with solubility and stability .

Q. What computational methods predict its reactivity and interactions in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to COMT (catechol-O-methyltransferase), a target for Parkinson’s therapeutics, based on structural analogs like Tolcapone .

- MD Simulations : GROMACS simulates solvation dynamics, highlighting nitro group hydration effects on bioavailability .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Case Example : If IR suggests a planar carbonyl but X-ray shows distortion, analyze torsion angles (e.g., C–C=O–C) to confirm steric hindrance from chloro/nitro groups.

- Validation Tools : Cross-reference with Cambridge Structural Database (CSD) entries for similar methanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.